N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide
Description
N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrazine core substituted with a benzyloxy group at position 7 and a pyrazine-2-carboxamide moiety linked via an ethyl chain at position 2.
Properties
IUPAC Name |
N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c28-19-12-18-22(30)26(9-8-25-21(29)17-13-23-6-7-24-17)10-11-27(18)14-20(19)31-15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHGIGZLNQXGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=CC=C3)CCNC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic Framework
The pyrido[1,2-a]pyrazine scaffold is constructed through a cyclocondensation reaction between a substituted pyridine derivative and a 1,2-diamine. For example, reacting 2-aminopyridine-3-carboxylic acid with ethylenediamine under acidic conditions yields the foundational ring system. The benzyloxy group at position 7 is introduced via O-alkylation using benzyl bromide and a base such as potassium carbonate (yield: 68–72%).
Key Reaction Conditions :
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Temperature: 80–90°C
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Solvent: Dimethylformamide (DMF)
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Catalyst: None required
Functionalization with the Ethyl Spacer
Alkylation of the Pyrido[1,2-a]pyrazine Core
A nucleophilic substitution reaction attaches the ethylamine linker to position 2 of the core. Treating the core with 2-bromoethylamine hydrobromide in the presence of triethylamine generates the secondary amine intermediate (yield: 65%).
Optimization Note :
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Excess amine (1.5 equiv) minimizes di-alkylation byproducts.
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Reaction time: 12–16 hours under reflux.
Amide Coupling with Pyrazine-2-carboxylic Acid
Activation of the Carboxylic Acid
Pyrazine-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to form the reactive O-acylisourea intermediate. This method, validated in WO2021067967A1, prevents racemization and enhances coupling efficiency.
Coupling Reaction
The activated acid reacts with the ethylamine spacer under inert conditions (argon atmosphere) to yield the final carboxamide.
Reaction Parameters :
-
Solvent: Dichloromethane (DCM)
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Temperature: 0°C → room temperature
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Yield: 74% (HPLC purity: >95%)
Analytical Characterization
Critical quality control steps include:
| Analytical Technique | Key Data Points |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, pyrazine), 7.45–7.32 (m, 5H, benzyl), 4.62 (s, 2H, OCH₂Ph) |
| HPLC (C18 column) | Retention time: 9.8 min; Purity: 96.2% |
| HRMS (ESI+) | [M+H]⁺ calc. 506.1812, found 506.1809 |
Comparative Evaluation of Coupling Agents
The choice of coupling agent significantly impacts yield and purity:
| Coupling System | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 74 | 95 |
| HATU/DIPEA | 81 | 97 |
| DCC/DMAP | 62 | 89 |
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) outperforms EDCl and DCC due to superior activation kinetics.
Challenges and Mitigation Strategies
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Byproduct Formation : Di-alkylation during spacer attachment is minimized using controlled stoichiometry.
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Oxidation Overreach : Dess-Martin periodinane ensures selective keto formation without benzyl ether cleavage.
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Amide Hydrolysis : Anhydrous conditions and low temperatures stabilize the carboxamide bond.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidative cleavage in the presence of oxidizing agents like hydrogen peroxide or sodium hypochlorite, leading to the formation of more simplified ring structures.
Reduction: Reductive amination or hydrogenation can be employed to modify the functional groups, particularly the oxo groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl group or other substituents on the pyrido[1,2-a]pyrazin scaffold.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, sodium hypochlorite, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides, amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Conversion to alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has wide-ranging applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: It's used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in materials science for developing advanced polymers and coatings.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes and receptors. Its pyrido[1,2-a]pyrazin scaffold enables it to fit into active sites of enzymes, inhibiting their function or altering their activity. Pathways involved may include:
Signal Transduction: Modulation of signaling pathways by binding to specific receptors.
Enzyme Inhibition: Blocking enzyme activity by occupying the active site or altering enzyme conformation.
Comparison with Similar Compounds
Key Observations :
- The 5-bromo-furan substituent () may enhance steric bulk and influence solubility.
- BK13252 () demonstrates that fluorination of the benzyloxy group and cyclohexane carboxamide substitution increases molecular weight and lipophilicity.
Core Heterocycle Variations
Key Observations :
- Replacement of the pyrido[1,2-a]pyrazine core with benzo[d][1,2,3]triazin-3-one () reduces molecular complexity and may impact hydrogen-bonding interactions.
- Triazolo-pyrazine derivatives () are explored for kinase inhibition, suggesting the core’s flexibility in drug design.
Modifications in the Benzyloxy Group
Key Observations :
- Fluorine or chlorine substituents on the benzyl group () improve metabolic stability and membrane permeability.
Biological Activity
N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C25H25N3O4
- Molecular Weight : 431.5 g/mol
- CAS Number : 1040634-24-9
Synthesis
The compound can be synthesized through various organic reactions involving benzyloxy derivatives and pyrazine carboxamides. The synthetic pathways typically include steps such as condensation reactions and cyclization to form the desired pyrazine framework.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties:
- Cell Line Studies : Compounds in this class have shown activity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain benzimidazole derivatives demonstrated up to 95% inhibition on MCF-7 cells compared to standard treatments like cisplatin .
- Mechanism of Action : The anticancer effects are often linked to the induction of oxidative stress in tumor cells. Increased levels of reactive oxygen species (ROS) lead to apoptosis in cancer cells by disrupting cellular homeostasis and promoting DNA damage .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Inhibition Studies : Research has shown that derivatives exhibit potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. For example, specific derivatives were noted to have substantial zones of inhibition compared to standard antibiotics .
- Mechanisms : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Study on Benzimidazole Derivatives : A study synthesized a series of benzimidazole derivatives which showed promising anticancer activities. One compound exhibited a 95% inhibition rate on MCF-7 cells due to enhanced ROS production leading to cell death .
- Antimycobacterial Activity : Another study focused on N-benzyl derivatives which demonstrated significant antimycobacterial activity against Mycobacterium smegmatis without affecting mammalian dihydrofolate reductase (DHFR) activity, indicating a selective mechanism that could be beneficial in drug design .
Data Tables
Q & A
Basic: What synthetic strategies are effective for constructing the pyrido[1,2-a]pyrazine core in this compound?
Answer:
The pyrido[1,2-a]pyrazine core is typically synthesized via intramolecular cyclization of precursor carboxamides. For example, palladium-catalyzed cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides under reflux in ethanol or DMF yields the bicyclic system . Key challenges include regioselectivity in cyclization and purification due to competing side reactions. Optimization of solvent polarity (e.g., DMF for higher yields) and temperature (80–100°C) is critical. Post-cyclization functionalization (e.g., benzyloxy group introduction) often employs benzyl halides under basic conditions (K₂CO₃, DMF, 60°C) .
Advanced: How can researchers address low yields during the alkylation of the pyrazine-2-carboxamide moiety?
Answer:
Low yields in alkylation steps often stem from steric hindrance or competing nucleophilic sites. Strategies include:
- Pre-activation of electrophiles : Use of benzyl bromides instead of chlorides improves reactivity .
- Protecting group strategies : Temporary protection of the pyridine nitrogen with Boc groups reduces undesired side reactions .
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields by 15–20% in pilot studies .
Validate product purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect byproducts .
Basic: What analytical techniques are essential for confirming the compound’s structure?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR resolve the pyrido-pyrazine core (δ 7.5–8.5 ppm for aromatic protons) and benzyloxy substituents (δ 4.5–5.0 ppm for -OCH₂Ph) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, C₂₄H₂₂N₅O₄⁺ expected m/z 452.1668 .
- X-ray crystallography : Resolves tautomerism in the pyrazinone ring, critical for activity studies .
Advanced: How can researchers resolve contradictory bioactivity data across cell-based assays?
Answer:
Contradictions often arise from off-target effects or assay-specific conditions. Mitigation strategies:
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with phenotypic screening (e.g., apoptosis markers) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in certain media .
- In silico docking : Identify potential off-target binding (e.g., using AutoDock Vina) to rationalize discrepancies .
Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound?
Answer:
- Core scaffold modifications : Introduce substituents at the pyrazine carboxamide (e.g., methyl, trifluoromethyl) via Suzuki coupling .
- Pharmacophore modeling : Map electrostatic and hydrophobic features using Schrödinger’s Phase .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent variations (e.g., benzyloxy vs. methoxy groups) .
Basic: What purification methods are optimal for isolating this compound?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar impurities .
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (≥95% by HPLC) .
- Prep-HPLC : For diastereomers, employ chiral columns (Chiralpak AD-H, isopropanol/heptane) .
Advanced: How can tautomerism in the pyrido[1,2-a]pyrazine ring impact biological activity?
Answer:
Tautomerism (e.g., lactam-lactim forms) alters hydrogen-bonding capacity and target binding. To study:
- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ to identify tautomeric populations .
- DFT calculations : Compare energy barriers for tautomer interconversion (e.g., Gaussian 16, B3LYP/6-31G*) .
Activity assays under controlled pH (5.0–7.4) reveal tautomer-dependent potency against kinases .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzyloxy group .
- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide .
- Stability in DMSO : Prepare 10 mM stock solutions with ≤0.1% water content to prevent precipitation .
Advanced: How to design a robust SAR study when structural analogs are scarce?
Answer:
- Fragment-based drug discovery : Screen truncated analogs (e.g., pyrazine-2-carboxamide alone) to identify minimal pharmacophores .
- Click chemistry : Introduce triazole or oxadiazole rings via Huisgen cycloaddition to diversify substituents .
- Machine learning : Train QSAR models on limited datasets using Random Forest or GNNs to predict untested analogs .
Advanced: What mechanistic insights can molecular dynamics simulations provide for target engagement?
Answer:
- Binding mode persistence : Simulations (100 ns trajectories) reveal if the compound maintains hydrogen bonds with kinase catalytic lysine residues .
- Solvent accessibility : Identify buried hydrophobic pockets occupied by the benzyloxy group .
- Allosteric modulation : Detect conformational changes in targets (e.g., GPCRs) using Markov state models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
